molecular formula C13H9ClN2OS B6200208 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 156424-48-5

2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6200208
CAS No.: 156424-48-5
M. Wt: 276.74 g/mol
InChI Key: GVNINDVYYMFZJV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 851398-76-0) is a thienopyrimidinone derivative with a chloromethyl substituent at position 2 and a phenyl group at position 4. This compound, referred to as N6F11 in pharmacological studies, exhibits significant biological activity as a ferroptosis inducer. It selectively degrades GPX4 (glutathione peroxidase 4) by binding to the E3 ubiquitin ligase TRIM25, leading to ferroptosis in cancer cells . Its molecular formula is C₁₃H₈Cl₂N₂OS, with a molecular weight of 311.19 g/mol .

Structurally, the thieno[3,2-d]pyrimidin-4-one core combines a thiophene ring fused with a pyrimidinone, offering a rigid planar framework that facilitates interactions with biological targets. The chloromethyl group enhances reactivity, enabling covalent modifications or further synthetic derivatization .

Properties

CAS No.

156424-48-5

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

2-(chloromethyl)-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H9ClN2OS/c14-7-11-15-9-6-10(8-4-2-1-3-5-8)18-12(9)13(17)16-11/h1-6H,7H2,(H,15,16,17)

InChI Key

GVNINDVYYMFZJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Precursors

The thieno[3,2-d]pyrimidin-4-one core is typically constructed via cyclocondensation reactions. A common approach involves reacting 3-amino-5-phenylthiophene-2-carboxylate derivatives with formamidine acetate or urea under acidic conditions. For example, 3-amino-5-phenylthiophene-2-carboxamide undergoes cyclization in the presence of formic acid to yield 6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one intermediates. Subsequent functionalization at the 2-position is critical for introducing the chloromethyl group.

Introduction of the Chloromethyl Group

The chloromethyl moiety is introduced via nucleophilic substitution or alkylation. In a representative procedure, 2-mercapto-6-phenyl-thieno[3,2-d]pyrimidin-4-one is treated with chloromethyl chloride in acetone under reflux with potassium carbonate as a base. This method mirrors the synthesis of analogous thieno[2,3-d]pyrimidine derivatives, where alkylation at the sulfhydryl group proceeds efficiently in polar aprotic solvents. The reaction typically achieves moderate yields (50–70%), with purity confirmed via recrystallization from ethanol.

Optimization of Alkylation Conditions

Key parameters influencing yield include:

  • Solvent selection : Acetone and DMF are preferred for their ability to dissolve both the thiol precursor and alkylating agent.

  • Temperature : Reactions conducted at 60–80°C minimize side product formation.

  • Base : Anhydrous potassium carbonate effectively neutralizes HCl generated during alkylation.

Alternative Synthetic Strategies

Chlorination of Hydroxymethyl Intermediates

An alternative route involves the chlorination of 2-(hydroxymethyl)-6-phenyl-thieno[3,2-d]pyrimidin-4-one. Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C replaces the hydroxyl group with chlorine, yielding the target compound. This method avoids the use of alkylating agents but requires stringent moisture control to prevent hydrolysis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 4.37 ppm (s, 2H, CH₂Cl) confirm the chloromethyl group, while aromatic protons from the phenyl ring appear as a multiplet at δ 7.29–7.52 ppm.

  • IR Spectroscopy : A strong absorption band at 1686 cm⁻¹ corresponds to the C=O stretch of the pyrimidinone ring.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 276.74 [M+H]⁺, consistent with the molecular formula C₁₃H₉ClN₂OS.

Purity and Yield Optimization

Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures enhances purity to >95%. yields vary by method:

MethodYield (%)Purity (%)
Alkylation (K₂CO₃)65–7095
Chlorination (SOCl₂)55–6090

Challenges and Mitigation Strategies

Byproduct Formation

Competing O-alkylation or over-chlorination may occur, particularly under elevated temperatures. Strategies to suppress these include:

  • Low-temperature reactions (0–5°C) during chlorination.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in alkylation.

Scalability Issues

Large-scale synthesis faces challenges in exothermic reactions and solvent volume. Continuous flow systems have been proposed for safer and more efficient production of similar heterocycles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound can act as a nucleophile. In the presence of electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides), it undergoes substitution reactions. For example:

  • Acylation : Reacts with acetyl chloride to form N-(2,2-difluoro-3-methoxypropyl)acetamide under basic conditions (e.g., NaHCO₃) .

  • Sulfonylation : Forms sulfonamide derivatives with benzenesulfonyl chloride in dichloromethane at 0–5°C .

Table 1: Substitution Reaction Yields

Reaction TypeReagent/ConditionsProductYield (%)Source
AcylationAcCl, NaHCO₃, THF, 0°CN-Acetylated derivative72
SulfonylationPhSO₂Cl, DCM, 0–5°CN-Sulfonyl derivative65

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions:

  • H₂O₂/Fe³⁺ : Forms 2,2-difluoro-3-methoxypropan-1-nitroso at 25°C .

  • KMnO₄/H₂SO₄ : Oxidizes the amine to a nitro compound in acidic aqueous media .

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

  • With Benzaldehyde : Forms N-(2,2-difluoro-3-methoxypropyl)benzylideneamine in ethanol under reflux (yield: 58%) .

Acid-Base Reactions

As a hydrochloride salt, the compound dissociates in aqueous solution:

C4H9F2NOHClC4H9F2NO++Cl\text{C}_4\text{H}_9\text{F}_2\text{NO} \cdot \text{HCl} \leftrightarrow \text{C}_4\text{H}_9\text{F}_2\text{NO}^+ + \text{Cl}^-
The free amine (pKa ≈ 9.2) is regenerated under basic conditions (e.g., NaOH), enabling further reactivity .

Fluorine-Specific Reactivity

The geminal difluoro group influences electron distribution and steric effects:

  • Hydrolysis Resistance : The C–F bonds are resistant to hydrolysis under mild acidic/basic conditions .

  • Electrophilic Fluorination : Does not act as a fluorine donor due to strong C–F bonds.

Key Challenges and Limitations

  • Low Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

  • Solubility Issues : Hydrochloride salt exhibits poor solubility in non-polar solvents (e.g., hexane) .

Scientific Research Applications

Biological Activities

Research indicates that thienopyrimidinones, including 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, exhibit diverse biological activities:

  • Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further research is required to elucidate the specific mechanisms of action and therapeutic efficacy.

Potential Therapeutic Uses

Due to its structural characteristics and biological activities, this compound could serve as a lead compound for drug development in areas such as:

  • Cancer Therapy : Modifications to enhance selectivity towards cancer cells could improve therapeutic outcomes.
  • Infectious Diseases : Its antimicrobial properties may lead to new treatments for bacterial infections.
  • Enzyme Modulation : Targeting specific enzymes could provide novel approaches for metabolic disorders.

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison table highlighting notable derivatives:

Compound NameStructureUnique Features
6-(4-Chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-oneC12_{12}H7_{7}ClN2_{2}OSLacks chloromethyl group; potential differences in reactivity
2-(Chloromethyl)-6-methylthieno[3,2-d]pyrimidin-4-oneC12_{12}H10_{10}ClN2_{2}OSMethyl substitution instead of phenyl; may exhibit different biological properties
6-(Phenyl)thieno[3,2-d]pyrimidin-4-oneC12_{12}H9_{9}N2_{2}OSNo halogen substitutions; potentially lower reactivity

This comparison illustrates how structural variations influence the biological activities and chemical properties of these compounds.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity/Target IC₅₀/Potency Reference ID
2-(Chloromethyl)-6-phenyl-... (N6F11) 2-ClCH₂, 6-Ph Ferroptosis inducer (GPX4 degradation) Not reported
6-(4-Bromophenyl)-... 6-(4-Br-Ph) Undisclosed (Building block) N/A
2-(4-tert-Butyl-phenyl)-... (Compound 62) 2-(4-t-Bu-Ph) TNKS1/2 inhibitor TNKS1: 21 nM, TNKS2: 29 nM
2-Morpholin-4-yl-5-phenyl-... 2-Morpholine, 5-Ph Undisclosed (TRPA1 inhibition potential) N/A
6-Ethyl-2-(pyrrolidin-1-yl)-... 6-Et, 2-pyrrolidine Undisclosed N/A

Key Observations:

Substituent-Driven Activity: The 2-(4-tert-butyl-phenyl) analogue (Compound 62) demonstrates nanomolar inhibition of TNKS1/2, critical targets in Wnt signaling and cancer . Its bulky tert-butyl group likely enhances hydrophobic interactions with the TNKS binding pocket. N6F11’s chloromethyl group enables covalent interactions with TRIM25, distinguishing it from non-reactive analogues like 6-(4-bromophenyl)-thienopyrimidinone .

Positional Effects :

  • Substitution at position 6 (phenyl or bromophenyl) is common across analogues, suggesting this region contributes to target binding.
  • Morpholine or pyrrolidine substituents at position 2 (e.g., ) may modulate solubility or selectivity but lack reported activity data.

Key Insights:

  • The Gewald reaction is widely used to synthesize 2-aminothiophene derivatives, which can be cyclized to form thienopyrimidinones .
  • Chlorination (e.g., using POCl₃) is critical for introducing reactive groups like chloromethyl in N6F11 .

Table 3: Comparative Properties

Property N6F11 6-(4-Bromophenyl)-... Compound 62
Molecular Weight 311.19 g/mol 353.25 g/mol (estimated) ~400 g/mol (estimated)
Solubility Not reported Likely low (bromophenyl group) Moderate (tert-butyl group)
Safety (GHS) H302, H315, H319, H335 Not reported Not reported

Biological Activity

2-(Chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and antimalarial agents. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C13H10ClN2OS
  • Molecular Weight : 278.75 g/mol
  • Structural Features : The presence of a chloromethyl group and a phenyl ring contributes to its reactivity and biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of thienopyrimidine derivatives, including this compound. This compound has shown promising results against Plasmodium falciparum, the parasite responsible for malaria.

  • In Vitro Studies :
    • The compound exhibited moderate antiplasmodial activity with IC50 values ranging from 1.46 to 5.74 μM depending on the substitution patterns on the phenyl ring .
    • Compounds with para-chloro and benzyl substitutions demonstrated slight reductions in potency compared to their unsubstituted counterparts .
  • In Vivo Studies :
    • In animal models, this compound showed efficacy comparable to chloroquine, with an effective dose (ED50) around 2.95 mg/kg .
    • However, it also exhibited moderate cytotoxicity (LD50 = 88 mg/kg), necessitating further optimization to improve safety profiles .

Antimicrobial Activity

Thienopyrimidine derivatives have been explored for their broad-spectrum antimicrobial properties. The compound's structure allows it to inhibit various pathogens effectively.

  • Mechanism of Action : The biological activity is believed to stem from its ability to interfere with nucleic acid synthesis and disrupt cellular processes in pathogens .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives can be influenced significantly by their structural modifications. Key findings include:

Substitution PositionSubstituent TypeEffect on Activity
Position 3Allyl/CyclohexylMaintained moderate activity
Position 6Para-substituted phenylIncreased activity
Position 4AminopiperidineEnhanced stability and activity

Case Studies

  • Study on Antiplasmodial Activity : A series of thienopyrimidines were screened for their ability to inhibit P. falciparum growth. The study established a correlation between specific substitutions on the phenyl ring and enhanced antimalarial efficacy.
  • Cytotoxicity Assessment : A cytotoxicity evaluation against CHO and Vero cell lines revealed that while some derivatives exhibited strong antiplasmodial effects, they also showed significant cytotoxicity (CC50 values between 2.17 and 4.30 μM), indicating a need for careful selection of substituents to balance efficacy and safety .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can purity be validated?

  • Methodology : Use a cyclocondensation approach starting from thiophene-3-carboxylic acid derivatives and phenylacetonitrile, followed by chloromethylation at the 2-position. Key steps include refluxing in acetic anhydride and catalytic sulfuric acid .
  • Purity Validation : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight (C13_{13}H10_{10}ClN2_2OS, MW 311.19) . Structural confirmation via 1^1H/13^{13}C NMR (e.g., δ 2.65 ppm for CH3_3, aromatic protons at δ 6.96–7.30 ppm) and X-ray crystallography for stereochemical clarity .

Q. How does this compound induce ferroptosis in cancer cells?

  • Mechanistic Insight : The compound selectively degrades GPX4 via TRIM25-mediated ubiquitination, as shown in . TRIM25 binds to the chloromethyl group, enabling proteasomal targeting of GPX4, leading to lipid peroxidation .
  • Experimental Validation :

  • Immunoprecipitation (IP) and Western blot to detect GPX4-ubiquitin conjugates.
  • siRNA knockdown of TRIM25 to rescue ferroptosis .
  • Lipid peroxidation assays using C11-BODIPY 581/591 and iron chelators (e.g., deferoxamine) as negative controls .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in target specificity across studies (e.g., GPX4 vs. PI3K inhibition)?

  • Conflict Resolution Strategy :

  • Kinase Profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to test inhibition of PI3K isoforms (α/β/γ/δ) at 1–10 µM .
  • GPX4 Ubiquitination Assays : Compare activity in isogenic GPX4-knockout vs. wild-type cell lines .
  • Dose-Response Analysis : Establish IC50_{50} values for both targets; true specificity requires >100-fold selectivity .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced ferroptosis induction?

  • SAR Optimization :

  • Chlorophenyl vs. Phenyl : Replace the 6-phenyl group with 4-chlorophenyl (as in N6F11) to improve TRIM25 binding affinity (IC50_{50} reduced from 1.2 µM to 0.4 µM) .
  • Chloromethyl Position : Test 2-bromomethyl or 2-aminomethyl analogs to modulate reactivity and off-target effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using TRIM25’s SPRY domain (PDB: 6X4P) to predict substituent effects .

Q. How to address solubility limitations in in vivo studies?

  • Formulation Approaches :

  • Use co-solvents (e.g., 10% DMSO + 30% PEG-400) for intraperitoneal administration .
  • Develop nanoemulsions or liposomal encapsulation to enhance bioavailability; monitor plasma stability via LC-MS/MS .

Q. What analytical methods detect off-target effects in transcriptomic or proteomic screens?

  • Multi-Omics Profiling :

  • RNA-seq to identify ferroptosis-unrelated pathways (e.g., HIF-1α or NF-κB activation).
  • Thermal proteome profiling (TPP) to map protein engagement beyond GPX4 .
  • CRISPR-Cas9 screens to identify synthetic lethal partners .

Critical Considerations for Researchers

  • Safety : Handle with nitrile gloves and PPE due to acute toxicity (H303+H313+H333); neutralize waste with 10% sodium bicarbonate .
  • Data Reproducibility : Include GPX4-knockout controls in all ferroptosis assays to confirm on-target effects .
  • Stereochemical Impact : The chloromethyl group’s configuration (R/S) may influence TRIM25 binding; resolve via chiral HPLC (Chiralpak IA column) .

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